2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a nicotinic acid moiety, and a phenethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a diketone.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the pyrrolidine ring.
Attachment of the Nicotinic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenethyl or nicotinic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols.
Scientific Research Applications
2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-((2,5-Dioxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)thio)nicotinic acid: Similar structure but with a trifluoromethyl group instead of a phenethyl group.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring structure but different substituents.
Nicotinic Acid Derivatives: Compounds with variations in the nicotinic acid moiety.
Uniqueness
2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the phenethyl group, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-15-11-14(25-16-13(18(23)24)7-4-9-19-16)17(22)20(15)10-8-12-5-2-1-3-6-12/h1-7,9,14H,8,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGGPOUPXYXYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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